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molecular formula C9H9NO B086272 (1H-indol-5-yl)methanol CAS No. 1075-25-8

(1H-indol-5-yl)methanol

Cat. No. B086272
M. Wt: 147.17 g/mol
InChI Key: ZSHFWQNPJMUBQU-UHFFFAOYSA-N
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Patent
US04734407

Procedure details

51.1 g (0.347 mole) of 6c are stirred analogously to Example 1b in 1,900 ml of CH2Cl2 and 200 ml of tetrahydrofuran with 190 g (2.18 moles) of manganese(IV) oxide at 20° C. overnight.
Name
Quantity
51.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
190 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][C:6]([CH2:10][OH:11])=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.O1CCCC1>C(Cl)Cl.[O-2].[Mn+4].[O-2]>[NH:1]1[C:9]2[C:4](=[CH:5][C:6]([CH:10]=[O:11])=[CH:7][CH:8]=2)[CH:3]=[CH:2]1 |f:3.4.5|

Inputs

Step One
Name
Quantity
51.1 g
Type
reactant
Smiles
N1C=CC2=CC(=CC=C12)CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
190 g
Type
catalyst
Smiles
[O-2].[Mn+4].[O-2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 20° C.
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
Smiles
N1C=CC2=CC(=CC=C12)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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